molecular formula C12H12FNO2 B12433932 2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde

Cat. No.: B12433932
M. Wt: 221.23 g/mol
InChI Key: FCLLNNRIEMUTED-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12FNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a 2-oxopiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

    Formation of Piperidinone Intermediate: 2-Fluorobenzaldehyde is reacted with piperidinone under basic conditions to form the intermediate 2-fluoro-4-(piperidin-1-yl)benzaldehyde.

    Oxidation: The intermediate is then oxidized to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-4-(2-oxopiperidin-1-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(2-oxopiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The fluorine atom and the oxopiperidinyl group play crucial roles in its binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(4-oxopiperidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    2-Fluoro-4-(2-oxopiperidin-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Fluoro-4-(2-oxopiperidin-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

2-Fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and an oxopiperidinyl group, which confer specific chemical properties and biological activities. Its structural features make it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

2-fluoro-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C12H12FNO2/c13-11-7-10(5-4-9(11)8-15)14-6-2-1-3-12(14)16/h4-5,7-8H,1-3,6H2

InChI Key

FCLLNNRIEMUTED-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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